molecular formula C23H19BrN2O3 B4967884 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide

Cat. No. B4967884
M. Wt: 451.3 g/mol
InChI Key: OMXHIYCXLMXAGJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide, also known as BMB-Br, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BMB-Br is a derivative of benzamide, which is a class of organic compounds that have a wide range of biological activities.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide exerts its anticancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and proliferation. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide binds to the ATP-binding site of HSP90, thereby preventing its activity and leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide in lab experiments is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide and its derivatives. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of its anticancer activity and to identify potential drug targets for the development of new anticancer drugs.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide involves the reaction of 3-(1,3-benzoxazol-2-yl)-2-methylphenylamine with 3-bromo-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide as a white solid with a high purity level.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colorectal cancer cells.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-3-28-20-12-11-15(13-17(20)24)22(27)25-18-9-6-7-16(14(18)2)23-26-19-8-4-5-10-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXHIYCXLMXAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide

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